molecular formula C15H21Cl2NO5 B12351539 3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-5,6-dimethoxy-1H-pyridine-2,4-dione

3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-5,6-dimethoxy-1H-pyridine-2,4-dione

Cat. No.: B12351539
M. Wt: 366.2 g/mol
InChI Key: OYCUVQWMFDPFIZ-LUWJYHRHSA-N
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Description

2(1H)-Pyridinone, 3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethyl-1-oxohexyl]-4-hydroxy-5,6-dimethoxy- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methoxy, and dichloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethyl-1-oxohexyl]-4-hydroxy-5,6-dimethoxy- typically involves multi-step organic synthesis. The process begins with the preparation of the pyridinone core, followed by the introduction of the dichloro, dimethyl, and methoxy groups through various chemical reactions. Common reagents used in these reactions include chlorinating agents, methylating agents, and oxidizing agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques such as automated synthesis and real-time monitoring to optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethyl-1-oxohexyl]-4-hydroxy-5,6-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The dichloro groups can be reduced to form corresponding hydrocarbons.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the dichloro groups may produce hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2(1H)-Pyridinone, 3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethyl-1-oxohexyl]-4-hydroxy-5,6-dimethoxy- has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethyl-1-oxohexyl]-4-hydroxy-5,6-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to various enzymes and receptors, modulating their activity. For example, the hydroxyl and methoxy groups may form hydrogen bonds with target proteins, while the dichloro groups may participate in hydrophobic interactions. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2(1H)-Pyridinone, 3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethyl-1-oxohexyl]-4-hydroxy-5-methoxy-
  • **2(1H)-Pyridinone, 3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethyl-1-oxohexyl]-4-hydroxy-5-ethoxy-
  • **2(1H)-Pyridinone, 3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethyl-1-oxohexyl]-4-hydroxy-5-propoxy-

Uniqueness

The uniqueness of 2(1H)-Pyridinone, 3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethyl-1-oxohexyl]-4-hydroxy-5,6-dimethoxy- lies in its specific combination of functional groups and stereochemistry. The presence of both dichloro and methoxy groups, along with the specific stereochemical configuration, imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H21Cl2NO5

Molecular Weight

366.2 g/mol

IUPAC Name

3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-5,6-dimethoxy-1H-pyridine-2,4-dione

InChI

InChI=1S/C15H21Cl2NO5/c1-7(9(17)6-16)5-8(2)11(19)10-12(20)13(22-3)15(23-4)18-14(10)21/h7-10H,5-6H2,1-4H3,(H,18,21)/t7-,8-,9-,10?/m0/s1

InChI Key

OYCUVQWMFDPFIZ-LUWJYHRHSA-N

Isomeric SMILES

C[C@@H](C[C@H](C)C(=O)C1C(=O)C(=C(NC1=O)OC)OC)[C@H](CCl)Cl

Canonical SMILES

CC(CC(C)C(=O)C1C(=O)C(=C(NC1=O)OC)OC)C(CCl)Cl

Origin of Product

United States

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